molecular formula C8H6Cl4N2 B1422301 6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 1235440-45-5

6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No. B1422301
CAS RN: 1235440-45-5
M. Wt: 272 g/mol
InChI Key: FFDINBXPZXZKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various chemical reactions. For instance, a pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid is accomplished in solventless conditions .

Scientific Research Applications

Medicinal Chemistry: Antitubercular Agents

This compound has been utilized in the synthesis of novel antitubercular agents. The imidazo[1,2-a]pyridine moiety is a key structural component in the development of drugs targeting Mycobacterium tuberculosis. For instance, derivatives of this compound have shown efficacy in reducing bacterial load in acute TB mouse models .

Drug Synthesis: Scaffold for Pharmacophores

The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” structure, meaning it is commonly used as a core structure upon which pharmacophores can be built. This allows for the creation of a wide range of therapeutic agents with potential activity against various diseases .

Future Directions

The future directions in the field of imidazo[1,2-a]pyridines research involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

6,8-dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2.ClH/c9-2-6-4-13-3-5(10)1-7(11)8(13)12-6;/h1,3-4H,2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDINBXPZXZKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1235440-45-5
Record name Imidazo[1,2-a]pyridine, 6,8-dichloro-2-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Reactant of Route 2
6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Reactant of Route 3
6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Reactant of Route 4
6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Reactant of Route 5
6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.